1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methylamino ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone typically involves the reaction of 4-fluorophenylpiperazine with a suitable methylamino ethanone precursor. One common method includes the use of N-methyl-2-chloroacetamide as the starting material, which undergoes nucleophilic substitution with 4-fluorophenylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. This compound may act as an agonist or antagonist, depending on the target receptor and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar pharmacological properties.
4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone: Another piperazine derivative with distinct receptor binding characteristics.
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone is unique due to its specific combination of a fluorophenyl group and a methylamino ethanone moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-15-10-13(18)17-8-6-16(7-9-17)12-4-2-11(14)3-5-12/h2-5,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVHLHNXACIIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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